1-(benzyloxy)-1H-imidazole
Overview
Description
1-(Benzyloxy)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a benzyloxy group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure
Mode of Action
It’s known that imidazole derivatives can act as inhibitors or activators of their target proteins, modulating their functions . The specific interaction of 1-(benzyloxy)-1H-imidazole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Depending on their targets, imidazole derivatives can influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Depending on their mode of action and targets, imidazole derivatives can induce various cellular responses . Further investigation is needed to describe the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-(Phenyl)-1H-imidazole: Similar structure but lacks the benzyloxy group.
1-(Methoxy)-1H-imidazole: Contains a methoxy group instead of a benzyloxy group.
1-(Ethoxy)-1H-imidazole: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness: 1-(Benzyloxy)-1H-imidazole is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets.
Properties
IUPAC Name |
1-phenylmethoxyimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-4-10(5-3-1)8-13-12-7-6-11-9-12/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJCQEWHSOFIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348625 | |
Record name | 1-(benzyloxy)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121779-19-9 | |
Record name | 1-(benzyloxy)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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